1-(4-(Methoxymethyl)phenyl)propan-1-one
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Overview
Description
1-(4-(Methoxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H14O2. It is a derivative of propiophenone, featuring a methoxymethyl group attached to the phenyl ring. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(Methoxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxytoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methoxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(methoxymethyl)benzoic acid.
Reduction: Formation of 1-(4-(methoxymethyl)phenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Methoxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)phenyl)propan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research, with potential effects on enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)propan-1-one: Similar structure but lacks the methoxymethyl group.
1-(4-Methylphenyl)propan-1-one: Similar structure but has a methyl group instead of a methoxymethyl group.
Uniqueness
1-(4-(Methoxymethyl)phenyl)propan-1-one is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems
Properties
IUPAC Name |
1-[4-(methoxymethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(12)10-6-4-9(5-7-10)8-13-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEKJKUQHOZGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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